8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, fluorescence studies, and as optical brighteners
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3-formylchromone.
Formation of Intermediate: The 7-hydroxy-4-methylcoumarin is first reacted with diethylamine in the presence of a base to form the diethylaminomethyl derivative.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with 3-formylchromone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the chromone moiety can be reduced to alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Employed in cell imaging and as a marker for biological assays.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners and dyes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological macromolecules. The diethylaminomethyl group enhances its ability to penetrate cell membranes, while the hydroxy and chromone moieties interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the diethylaminomethyl group, resulting in different reactivity and applications.
3-Formylchromone: A precursor in the synthesis, with distinct chemical properties.
Coumarin: The parent compound, widely used in various applications but with less specificity.
Uniqueness
8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to its combined structural features, which confer enhanced reactivity and a broader range of applications compared to its simpler analogs.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTICTQWPUDWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.